![molecular formula C26H28N4OS B7688025 N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin CAS No. 1802650-31-2](/img/structure/B7688025.png)
N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin, commonly known as IBT or MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in various types of cancer. IBT is a promising therapeutic agent for the treatment of cancer due to its ability to selectively inhibit Aurora A kinase.
Mécanisme D'action
IBT selectively inhibits Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase is involved in the regulation of cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. By inhibiting Aurora A kinase, IBT can prevent the abnormal cell division and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
IBT has been shown to induce cell cycle arrest and apoptosis in cancer cells. IBT has also been shown to inhibit the migration and invasion of cancer cells. In addition, IBT has been shown to enhance the efficacy of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
IBT has several advantages for lab experiments, including its high potency and selectivity for Aurora A kinase. IBT is also relatively easy to synthesize and purify. However, IBT has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of IBT. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another potential direction is the development of IBT analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of IBT as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
IBT can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis of IBT involves the use of various reagents and solvents, and the process requires careful monitoring and purification to ensure the purity of the final product. The synthesis of IBT has been described in detail in various scientific publications.
Applications De Recherche Scientifique
IBT has been extensively studied in preclinical and clinical studies for its potential use as an anticancer agent. IBT has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells. IBT has also been shown to enhance the efficacy of other chemotherapeutic agents.
Propriétés
IUPAC Name |
2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSPRUQNDJIWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.